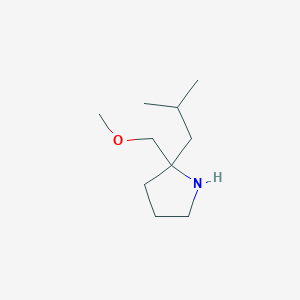
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
Übersicht
Beschreibung
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MET or Met-triazole, and it has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . This suggests that “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could be explored for its efficacy in inhibiting cancer cell growth.
Antimicrobial and Antifungal Properties
The triazole ring is known for its antimicrobial and antifungal properties. Triazole-containing drugs like fluconazole and voriconazole are widely used as antifungal agents . The presence of the triazole moiety in “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could potentially be exploited to develop new antimicrobial and antifungal medications.
Photocatalytic Applications
Coordination polymers based on triazole derivatives have exhibited excellent photocatalytic capabilities in the degradation of dyes . This property can be utilized in environmental applications, such as the treatment of wastewater by breaking down harmful dyes and pollutants.
Drug Discovery
The triazole core is a common feature in many drugs due to its ability to bind with a variety of enzymes and receptors, showing diverse biological activities . As such, “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could serve as a key intermediate in the synthesis of novel drugs with potential therapeutic applications.
Material Science
Triazoles have found applications in material science due to their stability and ability to participate in various chemical reactions . They can be used in the development of new materials with specific properties for industrial applications.
Biomedical Applications
Triazole compounds exhibit a range of biomedical activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects . This broad spectrum of biological activity makes “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” a valuable compound for further exploration in biomedical research.
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Related compounds have demonstrated cytotoxic activities against certain tumor cell lines .
Eigenschaften
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-4-6-7-5(8)2-3-9/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWMWQORWYXEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1517255-85-4 | |
| Record name | 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















